molecular formula C10H11N3O2 B15296100 3-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoic acid

3-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoic acid

Cat. No.: B15296100
M. Wt: 205.21 g/mol
InChI Key: GOTOBKVAZOTUIK-UHFFFAOYSA-N
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Description

3-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoic acid is a heterocyclic compound that features an imidazo[4,5-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoic acid typically involves the construction of the imidazo[4,5-b]pyridine ring system followed by the introduction of the propanoic acid side chain. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminopyridine derivatives with α,β-unsaturated carbonyl compounds can lead to the formation of the imidazo[4,5-b]pyridine core .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups within the molecule are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoic acid is unique due to its specific substitution pattern and the presence of the propanoic acid side chain. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

3-(3-methylimidazo[4,5-b]pyridin-2-yl)propanoic acid

InChI

InChI=1S/C10H11N3O2/c1-13-8(4-5-9(14)15)12-7-3-2-6-11-10(7)13/h2-3,6H,4-5H2,1H3,(H,14,15)

InChI Key

GOTOBKVAZOTUIK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC2=C1N=CC=C2)CCC(=O)O

Origin of Product

United States

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